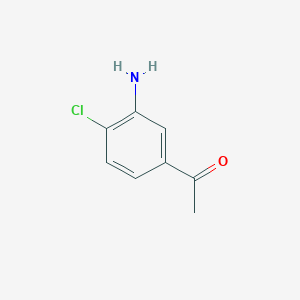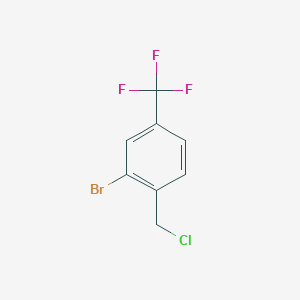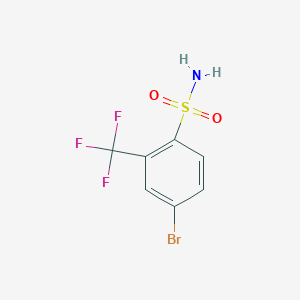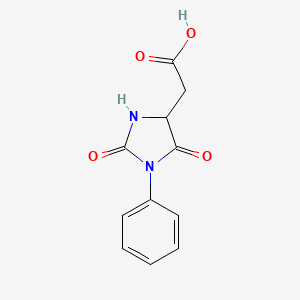
4-丙基环己醇
描述
4-Propylcyclohexanol is a chemical compound that serves as an important intermediate in the synthesis of various materials, including those used in the manufacture of liquid crystal displays. It is characterized by the presence of a propyl group attached to a cyclohexanol ring structure. The compound has been the subject of research due to its relevance in industrial applications, particularly in the production of trans-2-(4-propylcyclohexyl)-1,3-propanediol .
Synthesis Analysis
The synthesis of 4-Propylcyclohexanol has been achieved through various methods. One efficient approach involves the use of a mutant alcohol dehydrogenase from Lactobacillus kefir, coupled with glucose dehydrogenase, to convert 4-propylcyclohexanone to 4-Propylcyclohexanol. This biocatalytic method has demonstrated the ability to produce the compound with a high cis/trans ratio and excellent yield, highlighting its potential for green production at an industrial scale . Another method for synthesizing 4-propylcyclohexanone, a precursor to 4-Propylcyclohexanol, involves the use of palladium/carbon catalysts, with n-butanol as a solvent, under specific reaction conditions to achieve high conversion and selectivity .
Molecular Structure Analysis
The molecular structure of 4-Propylcyclohexanol consists of a six-membered cyclohexane ring with a hydroxyl group (-OH) and a propyl group (-C3H7) attached to it. The configuration of the cyclohexane ring can significantly influence the properties of the compound. In the case of cis-4-Propylcyclohexanol, the hydroxyl and propyl groups are on the same side of the cyclohexane ring, which is relevant for its application in the synthesis of specific derivatives .
Chemical Reactions Analysis
4-Propylcyclohexanol can undergo various chemical reactions typical of alcohols, such as oxidation to form ketones or aldehydes, and esterification to produce esters. The compound's reactivity is influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions. The specific chemical behavior of 4-Propylcyclohexanol in reactions has not been detailed in the provided papers, but it can be inferred based on general knowledge of alcohol chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Propylcyclohexanol, such as boiling point, melting point, solubility, and stability, are important for its handling and application in industrial processes. While the provided papers do not explicitly describe these properties for 4-Propylcyclohexanol, they can be estimated based on the properties of similar cyclohexanol derivatives. For instance, the presence of the propyl group is likely to make the compound more hydrophobic compared to cyclohexanol itself, and the cis configuration may affect its melting and boiling points .
科学研究应用
- Scientific Field : Biochemistry and Industrial Manufacturing
- Summary of the Application : 4-Propylcyclohexanol is an important intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, which is widely used in the manufacture of liquid crystal displays .
- Methods of Application or Experimental Procedures : In this study, cis-4-propylcyclohexanol was prepared using a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L) coupled with glucose dehydrogenase . The optimal catalytic conditions were used, and 125 g/L (250 g) of 4-propylcyclohexanone was completely transformed after 5 hours .
- Results or Outcomes : After the transformation, 225.8 g of cis-4-propylcyclohexanol (cis/trans ratio of 99.5:0.5) was obtained through extraction and rotary evaporation at a yield of 90.32% . This study reports a potential method for the green production of cis-4-propylcyclohexanol as the key intermediate of trans-2-(4-propylcyclohexyl)-1,3-propanediol at an industrial level .
未来方向
属性
IUPAC Name |
4-propylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPZFPKENDZQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311691 | |
| Record name | trans-4-Propylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylcyclohexanol | |
CAS RN |
77866-58-1 | |
| Record name | trans-4-Propylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-propyl-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)




![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)





